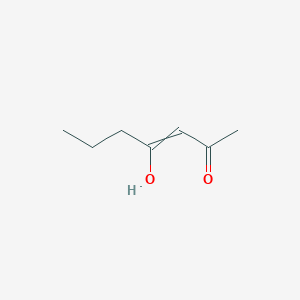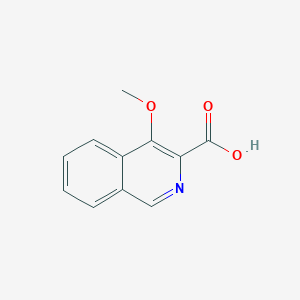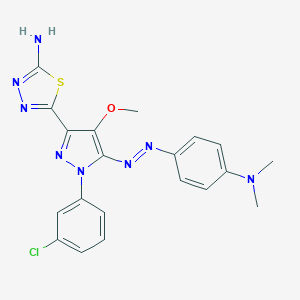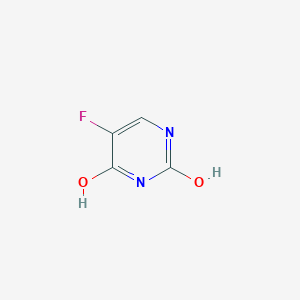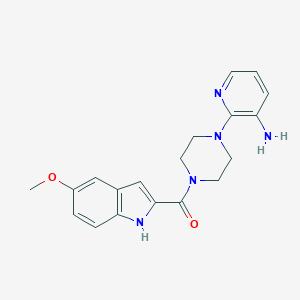![molecular formula C14H11F6N B062129 1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole CAS No. 175205-51-3](/img/structure/B62129.png)
1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-33 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-33 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Mechanism of Action
Target of Action
Compounds with similar structures, such as “3,5-bis(trifluoromethyl)phenyl ethanol” and “n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea”, have been used in the synthesis of pharmaceuticals . These compounds are known to interact with various targets, including enzymes and receptors, to exert their effects .
Mode of Action
It’s worth noting that compounds with similar structures, such as “n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea”, are known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Similar compounds have been used in the production of enantiomerically enriched intermediates by whole-cell biocatalyst . This suggests that the compound may interact with various biochemical pathways, potentially influencing the production of certain metabolites.
Result of Action
Similar compounds have been used in the production of enantiomerically enriched intermediates , suggesting that the compound may have significant effects at the molecular and cellular levels.
Action Environment
The action environment can significantly influence the action, efficacy, and stability of “1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole”. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For instance, the efficiency of (S)-3,5-BTPE production via C. tropicalis 104 was enhanced by limiting the oxygen supply .
Preparation Methods
The synthesis of OSM-S-33 involves several steps, starting with the construction of the thienopyrimidine scaffold. One of the synthetic routes includes the use of chlorinated thienopyrimidone in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields of around 50%. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C
Chemical Reactions Analysis
OSM-S-33 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenating agents, lithiating agents, and ammonium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
OSM-S-33 has been extensively studied for its potential as an antimalarial agent. It has shown potent activity against Plasmodium falciparum cultures, with low mammalian cell toxicity and a low propensity for resistance development . In addition to its use in malaria research, OSM-S-33 may have applications in other areas of chemistry and biology, such as the study of enzyme inhibition and protein translation .
Comparison with Similar Compounds
OSM-S-33 is similar to other compounds in the aminothienopyrimidine series, such as OSM-S-106. OSM-S-33 has shown unique properties, such as its specific inhibition of PfAsnRS and its low propensity for resistance development . Other similar compounds include various analogs of the aminothienopyrimidine scaffold, which have been explored for their antimalarial activity . These compounds differ in their specific substitutions and functional groups, which can affect their activity and selectivity.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6N/c1-8-3-4-9(2)21(8)12-6-10(13(15,16)17)5-11(7-12)14(18,19)20/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDHKDYSHKOCTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365190 |
Source


|
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-51-3 |
Source


|
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

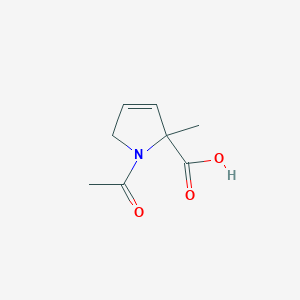
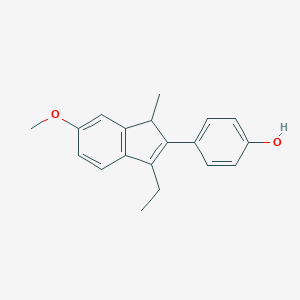
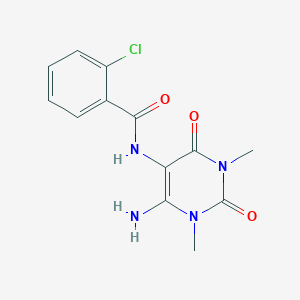
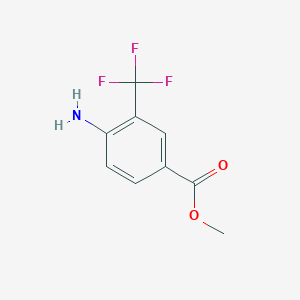
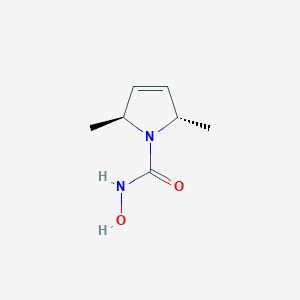
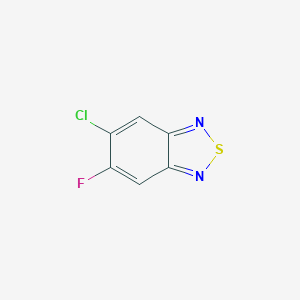
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
![[2-[[methyl(octyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B62061.png)
